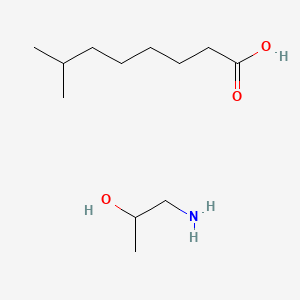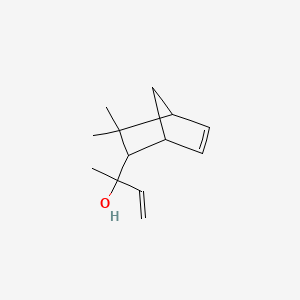
alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol: is a bicyclic compound with a unique structure that includes a vinyl group and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as purification through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: : Alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the vinyl group may yield an alkane .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine: : In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the hydroxyl and vinyl groups can influence the compound’s biological activity and pharmacokinetics .
Industry: : In industrial applications, this compound can be used in the production of polymers and other materials. Its unique structure can impart desirable properties to the final product, such as increased stability or reactivity .
Mecanismo De Acción
The mechanism of action of alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol involves its interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the vinyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other bicyclic structures such as 5-vinylbicyclo(2.2.1)hept-2-ene and 2,3-diazabicyclo(2.2.1)hept-2-ene .
Uniqueness: : What sets alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol apart is the presence of both the vinyl and hydroxyl groups, which provide unique reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
Propiedades
Número CAS |
85050-12-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H20O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5-7,9-11,14H,1,8H2,2-4H3 |
Clave InChI |
VNRPVAMHSZBGBD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC(C1C(C)(C=C)O)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


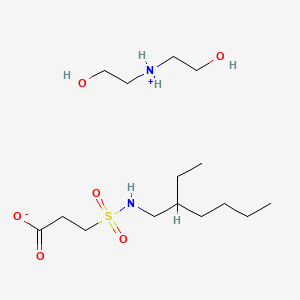
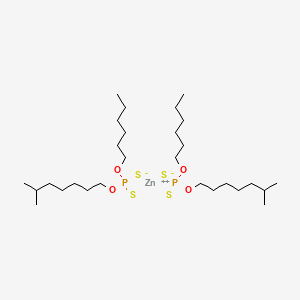
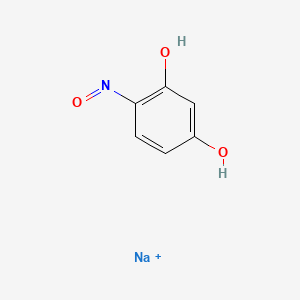
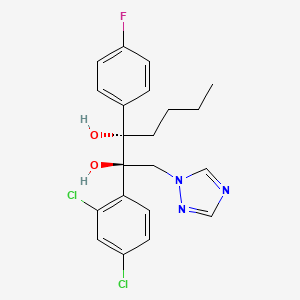
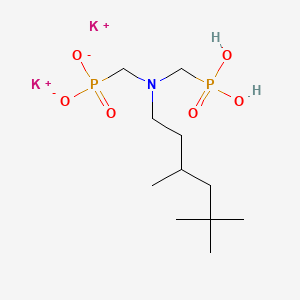

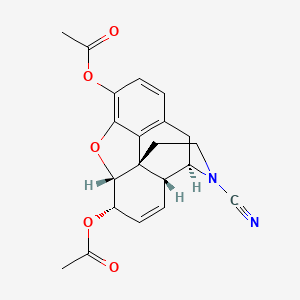

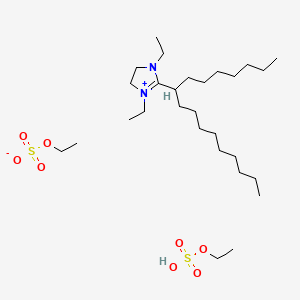
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
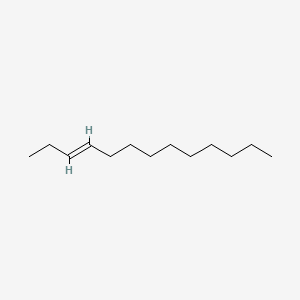

![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
